Cas no 1807038-25-0 (Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate)

Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate
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- インチ: 1S/C10H8FNO2S/c1-2-14-10(13)6-3-7(5-12)9(15)8(11)4-6/h3-4,15H,2H2,1H3
- InChIKey: KZPFROIGAAJRHZ-UHFFFAOYSA-N
- ほほえんだ: SC1C(=CC(C(=O)OCC)=CC=1C#N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- トポロジー分子極性表面積: 51.1
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007759-250mg |
Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate |
1807038-25-0 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Alichem | A015007759-1g |
Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate |
1807038-25-0 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
Alichem | A015007759-500mg |
Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate |
1807038-25-0 | 97% | 500mg |
847.60 USD | 2021-06-21 |
Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Ethyl 3-cyano-5-fluoro-4-mercaptobenzoateに関する追加情報
Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate (CAS No. 1807038-25-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate, identified by its CAS number 1807038-25-0, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, a fluoro substituent, and a mercapto functional group, exhibits promising properties that make it a valuable candidate for various applications in drug discovery and material science.
The molecular structure of Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate consists of a benzoic acid backbone, which is modified by the introduction of these distinct functional groups. The cyano group (-CN) at the third position and the fluoro group (-F) at the fifth position contribute to the compound's electronic properties, influencing its reactivity and potential biological activity. Additionally, the presence of a mercapto group (-SH) at the fourth position introduces sulfur into the molecule, which is known to play a crucial role in many biological processes.
In recent years, Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate has been studied extensively for its potential applications in pharmaceuticals. The combination of these functional groups suggests that this compound may possess inhibitory properties against various enzymes and receptors, making it a promising candidate for developing new therapeutic agents. For instance, studies have shown that compounds with similar structural motifs can interact with biological targets involved in inflammation, cancer, and infectious diseases.
One of the most intriguing aspects of Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate is its ability to serve as a building block for more complex molecules. In drug design, such compounds are often used as intermediates to synthesize larger molecules with enhanced pharmacological properties. The cyano group can be further functionalized through various chemical reactions, such as hydrolysis or reduction, to introduce additional pharmacophores or modify existing ones. Similarly, the fluoro and mercapto groups offer versatile platforms for further derivatization, allowing chemists to tailor the compound's properties to specific needs.
Recent advancements in computational chemistry have also highlighted the importance of Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate in virtual screening and drug discovery pipelines. Molecular modeling studies have demonstrated that this compound can bind to specific pockets on target proteins with high affinity. This information is crucial for designing drugs that can effectively interact with biological targets without causing off-target effects. Furthermore, computational methods have been used to predict the metabolic stability and pharmacokinetic profiles of derivatives of Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate, providing valuable insights into their potential as drug candidates.
The role of fluorine in pharmaceuticals cannot be overstated. The introduction of fluorine into organic molecules often enhances their bioavailability, metabolic stability, and binding affinity. In Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate, the fluoro group at the fifth position likely contributes to these desirable properties. This has led to increased interest in developing fluorinated derivatives of this compound as potential therapeutic agents. For example, studies have shown that fluorinated benzoic acid derivatives can exhibit anti-inflammatory and anticancer activities.
The mercapto group in Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate also plays a significant role in its chemical behavior. Mercapto compounds are known for their ability to form disulfide bonds and participate in redox reactions, which are important in many biological processes. These properties make Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate a promising candidate for developing drugs that target redox-sensitive pathways involved in diseases such as cancer and neurodegenerative disorders.
In conclusion, Ethyl 3-cyano-5-fluoro-4-mercaptobenzoate (CAS No. 1807038-25-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for drug discovery and material science applications. The combination of cyano, fluoro, and mercapto groups provides a rich platform for further chemical modification and biological investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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